An In-depth Technical Guide to Bis(trichlorosilyl)alkanes: Focus on 1,6-Bis(trichlorosilyl)hexane
An In-depth Technical Guide to Bis(trichlorosilyl)alkanes: Focus on 1,6-Bis(trichlorosilyl)hexane
A Note on the Target Compound: Initial research into the specific chemical properties of 1,2-Bis(trichlorosilyl)hexane reveals a significant lack of available data in the public domain. This suggests that this particular isomer may be a rare or novel compound with limited characterization. However, its structural analogues, particularly 1,2-Bis(trichlorosilyl)ethane and 1,6-Bis(trichlorosilyl)hexane, are well-documented and serve as valuable models for understanding the chemistry of molecules containing two trichlorosilyl groups on an alkyl chain. This guide will therefore focus on the chemical properties of 1,6-Bis(trichlorosilyl)hexane , a compound with the same carbon backbone, to provide relevant and in-depth technical information for researchers, scientists, and drug development professionals. The principles and reactivity discussed herein are broadly applicable to other bis(trichlorosilyl)alkanes.
Introduction to 1,6-Bis(trichlorosilyl)hexane
1,6-Bis(trichlorosilyl)hexane (BTSH) is an organosilicon compound featuring a six-carbon aliphatic chain functionalized at both ends with a trichlorosilyl (-SiCl₃) group. This bifunctional nature makes it a key precursor and building block in materials science and polymer chemistry. The high reactivity of the silicon-chlorine bonds allows for versatile chemical transformations, most notably hydrolysis and condensation reactions, which are fundamental to the formation of polysiloxane networks. BTSH is primarily utilized as a cross-linking agent, a surface modifier, and a monomer in the synthesis of advanced materials with tailored properties.[1][2] Its ability to form stable, robust, and often hydrophobic structures makes it a compound of significant interest in the development of coatings, adhesives, and dielectric materials for electronic applications.[1][3]
Physicochemical Properties
The physical and chemical properties of 1,6-Bis(trichlorosilyl)hexane are summarized in the table below. These properties are critical for its handling, storage, and application in various chemical processes.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂Cl₆Si₂ | [1][2] |
| Molecular Weight | 353.05 g/mol | [1] |
| Appearance | Colorless to slightly yellow liquid | [2] |
| Boiling Point | 281 °C (lit.) | [1][2] |
| Density | 1.327 g/mL at 25 °C (lit.) | [1] |
| Refractive Index | n20/D 1.475 (lit.) | [1] |
| Flash Point | 75 °C (167 °F) - closed cup | [1] |
| CAS Number | 13083-94-8 | [1][2] |
Synthesis and Reactivity
Synthesis via Hydrosilylation
A primary route for the synthesis of 1,6-Bis(trichlorosilyl)hexane is the hydrosilylation of 1,5-hexadiene with trichlorosilane (HSiCl₃). This reaction typically employs a platinum-based catalyst, such as Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst.[4][5] The reaction proceeds via the addition of the Si-H bond across the carbon-carbon double bonds of the diene, leading to the formation of the desired product. The anti-Markovnikov addition is the predominant pathway, resulting in the silyl groups being attached to the terminal carbons.[6]
Reactivity and Hydrolysis
The trichlorosilyl groups in 1,6-Bis(trichlorosilyl)hexane are highly susceptible to nucleophilic attack, particularly by water. This high reactivity is the cornerstone of its utility. Upon exposure to moisture, BTSH undergoes rapid hydrolysis, where the chlorine atoms are replaced by hydroxyl groups, forming a disilanol intermediate and releasing hydrogen chloride (HCl) gas.[7][8] These silanol intermediates are unstable and readily undergo condensation reactions with each other or with other silanols to form stable siloxane bridges (-Si-O-Si-). This process can lead to the formation of linear or cross-linked polysiloxane polymers. The extent of cross-linking can be controlled by reaction conditions such as water concentration, temperature, and pH.
This reactivity necessitates that 1,6-Bis(trichlorosilyl)hexane be handled under anhydrous conditions to prevent premature polymerization and the release of corrosive HCl gas.[7][8]
Applications in Research and Industry
The unique bifunctional and reactive nature of 1,6-Bis(trichlorosilyl)hexane lends itself to a variety of applications:
-
Cross-linking Agent: BTSH is used to create cross-linked polymer networks, particularly in silicone elastomers and resins.[1][2] These cross-linked materials exhibit enhanced mechanical strength, thermal stability, and chemical resistance.
-
Surface Modification: It is employed to modify the surfaces of materials like glass, silica, and metals. The trichlorosilyl groups can react with surface hydroxyl groups to form a covalently bonded, robust organic layer. This can be used to impart hydrophobicity, improve adhesion, or create a platform for further functionalization.[3][9]
-
Dielectric Materials: Polymeric films derived from BTSH can be used as dielectrics in organic electronic devices such as organic field-effect transistors (OFETs) and organic thin-film transistors (OTFTs).[1]
-
Precursor to Organic-Inorganic Hybrid Materials: BTSH serves as a building block for the synthesis of hybrid materials that combine the properties of both organic polymers and inorganic silicates.
Experimental Protocol: Surface Modification of Glass Substrates
This protocol provides a generalized procedure for the surface modification of glass slides to create a hydrophobic surface using 1,6-Bis(trichlorosilyl)hexane.
Objective: To form a self-assembled monolayer (SAM) of 1,6-bis(trichlorosilyl)hexane on a glass surface, followed by hydrolysis to create a cross-linked polysiloxane film.
Materials:
-
1,6-Bis(trichlorosilyl)hexane (97%)
-
Anhydrous toluene
-
Glass microscope slides
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION
-
Deionized water
-
Isopropanol
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning:
-
Immerse glass slides in Piranha solution for 30 minutes to remove organic residues and hydroxylate the surface. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the slides thoroughly with deionized water and then with isopropanol.
-
Dry the slides under a stream of nitrogen gas.
-
-
Silanization:
-
In a glovebox or under an inert atmosphere, prepare a 1% (v/v) solution of 1,6-Bis(trichlorosilyl)hexane in anhydrous toluene.
-
Immerse the clean, dry glass slides in the silanization solution for 1 hour.
-
Remove the slides from the solution and rinse with anhydrous toluene to remove any unbound silane.
-
Dry the slides under a stream of nitrogen gas.
-
-
Curing/Hydrolysis:
-
Expose the coated slides to ambient air with controlled humidity (e.g., 40-50%) for 24 hours. This allows for the hydrolysis of the trichlorosilyl groups and the formation of a cross-linked polysiloxane network.
-
Alternatively, for more rapid curing, the slides can be baked in an oven at 120 °C for 1 hour.
-
-
Final Cleaning and Characterization:
-
Sonicate the slides in toluene for 5 minutes to remove any physisorbed molecules.
-
Dry the slides under a nitrogen stream.
-
The hydrophobicity of the surface can be confirmed by measuring the water contact angle.
-
Safety and Handling
1,6-Bis(trichlorosilyl)hexane is a hazardous chemical and must be handled with appropriate safety precautions.
-
Hazards: Causes severe skin burns and eye damage.[1] It is a combustible liquid.[8] Reacts violently with water, releasing corrosive hydrogen chloride gas.[7][8]
-
Handling:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), safety goggles, a face shield, and a lab coat.[1][8]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[8]
-
Keep away from heat, sparks, and open flames.[8]
-
Storage:
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10][11]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek immediate medical attention.[10][11]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
-
Analytical Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methylene groups of the hexane chain. The protons on the carbons adjacent to the silicon atoms will be the most deshielded.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the different carbon environments in the hexane backbone.
-
²⁹Si NMR: A single resonance is expected, characteristic of a silicon atom bonded to three chlorine atoms and one carbon atom.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum will be dominated by strong C-H stretching vibrations around 2850-2960 cm⁻¹.
-
Strong absorptions corresponding to the Si-Cl bonds are expected in the region of 620-450 cm⁻¹.
-
The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) is indicative of a pure, unhydrolyzed sample.
-
-
Mass Spectrometry (MS):
-
Mass spectrometry can be used to confirm the molecular weight of the compound. The fragmentation pattern will likely show the loss of chlorine atoms and cleavage of the alkyl chain. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be a characteristic feature.
-
For the related compound, 1,2-Bis(trichlorosilyl)ethane, ¹H NMR spectral data is available.[12]
References
- Fisher Scientific. (2016, September 1). SAFETY DATA SHEET: 1,2-Bis(trichlorosilyl)ethane.
- Marciniec, B. (Ed.). (2009).
- Ryan, J. W., Menzie, G. K., & Speier, J. L. (1962). The formation of 1,6-bis(trichlorosilyl)hexane by the chloroplatinic acid catalyzed hydrosilylation of 1-hexyne. The Journal of Organic Chemistry, 27(4), 1379-1381.
- Sigma-Aldrich. 1,2-Bis(trichlorosilyl)ethane 97%.
- Sigma-Aldrich. 1,6-Bis(trichlorosilyl)hexane 97%.
- ChemicalBook. (2026, January 13). 1,2-BIS(TRICHLOROSILYL)ETHANE Chemical Properties,Uses,Production.
- ChemicalBook. (2026, January 17). 1,2-BIS(TRICHLOROSILYL)
- Gelest, Inc. (2015). Safety Data Sheet: 1,2-BIS(TRICHLOROSILYL)ETHANE, 95%.
- Chem-Impex. 1,2-Bis(trichlorosilyl)ethane.
- Gelest, Inc. (2015, October 13). SAFETY DATA SHEET: 1,6-BIS(TRICHLOROSILYL)HEXANE.
- Thermo Fisher Scientific. 1,2-Bis(trichlorosilyl)ethane, Thermo Scientific Chemicals.
- Chem-Impex. 1,6-Bis(trichlorosilyl)hexane.
- TCI Chemicals. (2025, April 7). SAFETY DATA SHEET: 1,6-Bis(triethoxysilyl)hexane.
- ChemicalBook. 1,2-BIS(TRICHLOROSILYL)ETHANE(2504-64-5) 1H NMR spectrum.
- Oro, L. A., & Claver, C. (Eds.). (2008).
- Trovitch, R. J. (2016). Alkene Hydrosilylation Using Tertiary Silanes with α-Diimine Nickel Catalysts. Redox-Active Ligands Promote a Distinct Mechanism.
- Gandon, V., & Bour, C. (Eds.). (2021). Hydrosilylation Reactions Catalyzed by Rhenium. Molecules, 26(9), 2598.
- Tokyo Chemical Industry Co., Ltd. 1,6-Bis(trichlorosilyl)hexane.
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